molecular formula C38H36N6O5 B12388712 N6-Benzoyl-7'-O-DMT-morpholino adenine

N6-Benzoyl-7'-O-DMT-morpholino adenine

Cat. No.: B12388712
M. Wt: 656.7 g/mol
InChI Key: ZSDMRYOYFFAGEJ-JHOUSYSJSA-N
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Description

N6-Benzoyl-7’-O-DMT-morpholino adenine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

The synthesis of N6-Benzoyl-7’-O-DMT-morpholino adenine involves several steps, including the protection of functional groups, coupling reactions, and deprotectionThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

This may include the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

N6-Benzoyl-7’-O-DMT-morpholino adenine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

N6-Benzoyl-7’-O-DMT-morpholino adenine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-7’-O-DMT-morpholino adenine involves its interaction with adenosine receptors in the body. By mimicking the structure of adenosine, it can bind to these receptors and modulate their activity. This can lead to various physiological effects, including vasodilation and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

N6-Benzoyl-7’-O-DMT-morpholino adenine is unique among adenosine analogs due to its specific structure and functional groups. Similar compounds include:

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

These compounds share some structural similarities but differ in their specific functional groups and biological activities. N6-Benzoyl-7’-O-DMT-morpholino adenine is particularly noted for its potential as a vasodilator and anticancer agent .

Properties

Molecular Formula

C38H36N6O5

Molecular Weight

656.7 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H36N6O5/c1-46-30-17-13-28(14-18-30)38(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-23-32-21-39-22-33(49-32)44-25-42-34-35(40-24-41-36(34)44)43-37(45)26-9-5-3-6-10-26/h3-20,24-25,32-33,39H,21-23H2,1-2H3,(H,40,41,43,45)/t32-,33+/m0/s1

InChI Key

ZSDMRYOYFFAGEJ-JHOUSYSJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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